molecular formula C6H3BrS B012079 2-Bromo-5-ethynylthiophene CAS No. 105995-73-1

2-Bromo-5-ethynylthiophene

Cat. No.: B012079
CAS No.: 105995-73-1
M. Wt: 187.06 g/mol
InChI Key: UYVDCGFLVLPESJ-UHFFFAOYSA-N
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Description

2-Bromo-5-ethynylthiophene is a useful research compound. Its molecular formula is C6H3BrS and its molecular weight is 187.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Future Directions

: Ambeed, Inc. - 2-Bromo-5-ethynylthiophene

Properties

IUPAC Name

2-bromo-5-ethynylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrS/c1-2-5-3-4-6(7)8-5/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVDCGFLVLPESJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10479687
Record name Thiophene,2-bromo-5-ethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10479687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105995-73-1
Record name Thiophene,2-bromo-5-ethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10479687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-Bromo-5-ethynylthiophene interact with the (p-cymene)Ru(S(2)C(2)B(10)H(10)) complex?

A1: this compound reacts with the 16-electron half-sandwich complex (p-cymene)Ru(S(2)C(2)B(10)H(10)) to form the 18-electron mononuclear complex (p-cymene)Ru(S(2)C(2)B(10)H(9))[H(2)CC(C(4)H(2)S)Br] []. This reaction involves a metal-induced B-H activation on the carborane ligand, resulting in a new Ru-B bond formation. The this compound coordinates to the Ru center through the alkyne group. The resulting complex adopts a cisoid arrangement [].

Q2: Are there any differences in reactivity of this compound towards (p-cymene)Ru(S(2)C(2)B(10)H(10)) compared to CpCo[S2C2(B10H10)]?

A2: Yes, while both reactions lead to metal-induced B-H activation and formation of a new C-B bond, the products exhibit structural differences. In the case of CpCo[S2C2(B10H10)], no further reaction beyond the initial coordination and B-H activation is observed []. This contrasts with (p-cymene)Ru(S(2)C(2)B(10)H(10)) where, when reacted with a similar compound, 2,5-diethynylthiophene, additional products involving alkyne insertion into a metal-sulfur bond are observed []. This suggests that the metal center influences the reactivity of the resulting complex towards further transformations.

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